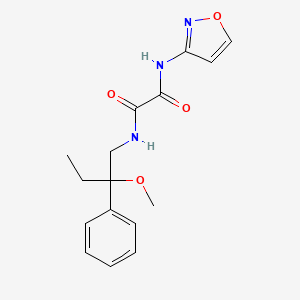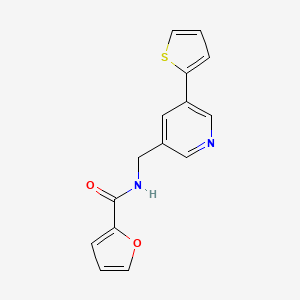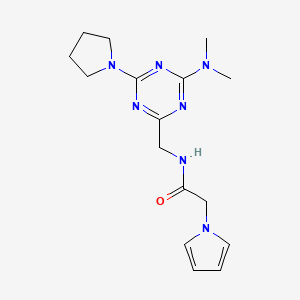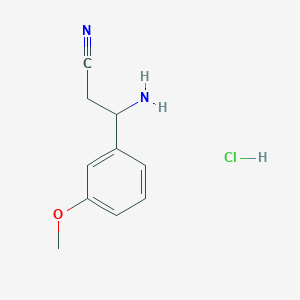
methyl 5-nitro-1H-indazole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-nitro-1H-indazole-6-carboxylate is a chemical compound with the CAS Number: 152626-88-5 . It has a molecular weight of 221.17 and is typically in the form of a powder . The IUPAC name for this compound is methyl 5-nitro-1H-indazole-6-carboxylate .
Synthesis Analysis
The synthesis of indazoles, including methyl 5-nitro-1H-indazole-6-carboxylate, has been a topic of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for methyl 5-nitro-1H-indazole-6-carboxylate is1S/C9H7N3O4/c1-16-9(13)6-3-7-5(4-10-11-7)2-8(6)12(14)15/h2-4H,1H3,(H,10,11) . This code provides a unique identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis
Methyl 5-nitro-1H-indazole-6-carboxylate is a powder at room temperature . It has a melting point of 192-193 degrees Celsius . The compound is soluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Methyl 5-nitro-1H-indazole-6-carboxylate serves as a critical intermediate in the synthesis of complex heterocyclic compounds. For example, the compound undergoes N-methylation, reduction, and condensation reactions to yield various derivatives with potential applications in medicinal chemistry and materials science. This process facilitates the creation of compounds like N-(1-methylindazol-6-yl)furan-2-carboxamide, which upon further reactions, can lead to the synthesis of novel heterocyclic structures with unique properties (El’chaninov et al., 2018).
Energetic Materials Development
Derivatives of methyl 5-nitro-1H-indazole-6-carboxylate, such as those containing nitramino or azido groups, have been studied for their potential as high-performance energetic materials. These compounds exhibit desirable properties like high density, detonation velocity, and stability, positioning them as candidates for use in explosives, propellants, and pyrotechnics. Research in this area focuses on synthesizing derivatives with optimized performance characteristics, including lower sensitivity to impact and improved thermal stability (Zhang et al., 2013).
Antimicrobial Activity
Some synthesized derivatives of methyl 5-nitro-1H-indazole-6-carboxylate have demonstrated significant antimicrobial activity. These compounds have been tested against various bacterial and fungal strains, showcasing their potential as lead compounds in the development of new antibiotics. Such research is critical in the context of rising antibiotic resistance, highlighting the importance of finding novel antimicrobial agents with efficacy against drug-resistant pathogens (Shafiee et al., 2002).
Corrosion Inhibition
Investigations into the corrosion inhibition properties of indazole derivatives, including those related to methyl 5-nitro-1H-indazole-6-carboxylate, have shown promising results in protecting metals against corrosion in acidic environments. Such compounds can form protective layers on metal surfaces, significantly reducing the rate of corrosion. This application is particularly relevant in industrial settings where metal longevity and integrity are crucial (Xu et al., 2019).
Fluorescence Sensing and Dyes
Certain derivatives of methyl 5-nitro-1H-indazole-6-carboxylate exhibit fluorescent properties, making them suitable for use as sensors for detecting nitroaromatic compounds. These compounds can serve as effective fluorescence quenchers, offering a method for the sensitive and selective detection of substances like trinitrophenol (TNP), which is of interest in environmental monitoring and security applications (Yan et al., 2017).
Safety and Hazards
The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as 6-nitroindazole, produce nitric oxide (no), a messenger molecule with diverse functions throughout the body .
Mode of Action
For instance, nitric oxide produced by similar compounds mediates tumoricidal and bactericidal actions in macrophages .
Biochemical Pathways
Related compounds have been shown to impact the production of nitric oxide, which plays a role in various biochemical pathways .
Result of Action
Related compounds have been shown to produce nitric oxide, which has diverse functions throughout the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of methyl 5-nitro-1H-indazole-6-carboxylate. For instance, it is recommended to store the compound in a dry, room temperature environment . Additionally, it is incompatible with strong oxidizing agents .
Eigenschaften
IUPAC Name |
methyl 5-nitro-1H-indazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)6-3-7-5(4-10-11-7)2-8(6)12(14)15/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZHKDZFGIGNPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C=NNC2=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[[6,7-dimethoxy-2-(2-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2992980.png)



![methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2992985.png)

![Ethyl [(2-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetate](/img/structure/B2992987.png)
![(2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.4]non-3-en-1-yl)(m-tolyl)methanone](/img/structure/B2992988.png)



![Ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2992998.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2993001.png)